molecular formula C11H12O2 B15327440 7-methyl-2,3-dihydro-1H-indene-5-carboxylicacid

7-methyl-2,3-dihydro-1H-indene-5-carboxylicacid

Cat. No.: B15327440
M. Wt: 176.21 g/mol
InChI Key: NAXGLUYGKXUKII-UHFFFAOYSA-N
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Description

7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a methyl group at the 7th position and a carboxylic acid group at the 5th position on the indene ring, making it a unique and valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Japp-Klingemann reaction can be employed, where phenyldiazonium chloride reacts with a suitable cyclohexanone derivative to form the indene structure . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid in toluene, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid may involve large-scale organic synthesis processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The indene ring structure allows for π-π interactions with aromatic amino acids in proteins, further modulating their function. These interactions can affect various biochemical pathways, making the compound valuable for therapeutic and research purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to the presence of both the methyl group and the dihydro structure, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C11H12O2/c1-7-5-9(11(12)13)6-8-3-2-4-10(7)8/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

NAXGLUYGKXUKII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCC2)C(=O)O

Origin of Product

United States

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